1-Propanol, 2-bromo-3-chloro- 1-Propanol, 2-bromo-3-chloro-
Brand Name: Vulcanchem
CAS No.: 73727-39-6
VCID: VC19345516
InChI: InChI=1S/C3H6BrClO/c4-3(1-5)2-6/h3,6H,1-2H2
SMILES:
Molecular Formula: C3H6BrClO
Molecular Weight: 173.43 g/mol

1-Propanol, 2-bromo-3-chloro-

CAS No.: 73727-39-6

Cat. No.: VC19345516

Molecular Formula: C3H6BrClO

Molecular Weight: 173.43 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 2-bromo-3-chloro- - 73727-39-6

Specification

CAS No. 73727-39-6
Molecular Formula C3H6BrClO
Molecular Weight 173.43 g/mol
IUPAC Name 2-bromo-3-chloropropan-1-ol
Standard InChI InChI=1S/C3H6BrClO/c4-3(1-5)2-6/h3,6H,1-2H2
Standard InChI Key WQTCNBWIWNNMFO-UHFFFAOYSA-N
Canonical SMILES C(C(CCl)Br)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound is 2-bromo-3-chloropropan-1-ol, reflecting the positions of the bromine (C2), chlorine (C3), and hydroxyl (C1) groups on the propane backbone . Its two-dimensional structure, represented by the SMILES notation C(C(CCl)Br)O, confirms the stereochemistry and bonding arrangement . The molecular weight is 173.43 g/mol, computed using isotopic distribution data .

Table 1: Key Identifiers of 2-Bromo-3-Chloropropan-1-Ol

PropertyValueSource
CAS Registry Number73727-39-6
IUPAC Name2-bromo-3-chloropropan-1-ol
Molecular FormulaC₃H₆BrClO
SMILESC(C(CCl)Br)O
InChI KeyWQTCNBWIWNNMFO-UHFFFAOYSA-N

Stereochemical Considerations

Synthesis and Industrial Production

Industrial Relevance

Halogenated alcohols like 2-bromo-3-chloropropan-1-ol serve as intermediates in pharmaceutical and agrochemical synthesis. For example, they are precursors to β-blockers or herbicides, where the hydroxyl group facilitates further functionalization .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Boiling Point160–180°CAnalog: 1-bromo-3-chloropropane (143°C )
LogP (Octanol-Water)1.2–1.8Hydroxyl group reduces hydrophobicity vs. 1-bromo-3-chloropropane (LogP 2.18 )
Vapor Pressure (25°C)0.5–1.2 mmHgLower than 1-bromo-3-chloropropane (9.1 mmHg ) due to H-bonding
Water Solubility~3–5 mg/mLHigher than non-alcohol analogs

Spectroscopic Characteristics

  • Mass Spectrometry: The molecular ion peak at m/z 173.43 (M⁺) aligns with the molecular weight . Fragmentation patterns likely include losses of HBr (m/z 93) and HCl (m/z 137) .

  • Photoelectron Spectroscopy: Ionization energy (IE) measurements for the related isomer 1-bromo-3-chloropropan-2-ol show IE = 10.31 eV , suggesting similar electronic stability for the title compound.

Reactivity and Degradation Pathways

Nucleophilic Substitution

The bromine and chlorine atoms are susceptible to nucleophilic attack. In aqueous environments, hydroxide ions may displace bromine (better leaving group) to form 3-chloropropane-1,2-diol .

Oxidation and Elimination

The hydroxyl group can oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄), though steric hindrance from halogens may limit this reaction. Thermal decomposition via β-elimination could yield allylic halides .

Toxicological and Environmental Impact

Acute and Chronic Toxicity

While direct studies on 2-bromo-3-chloropropan-1-ol are scarce, data on structurally related compounds (e.g., 1-bromo-3-chloropropane ) indicate:

  • Oral LD₅₀ (Rats): 800–1300 mg/kg (moderate toxicity) .

  • Target Organs: Liver (hepatocellular hypertrophy) and testes (seminiferous tubular atrophy) .

Genotoxicity and Carcinogenicity

  • In Vitro: Positive mutagenicity in Salmonella typhimurium assays with metabolic activation .

  • In Vivo: No significant micronuclei formation in mice, but chromosomal aberrations observed in rat bone marrow at high doses (45 mg/m³) .

Table 3: Toxicity Endpoints for Analogous Compounds

Endpoint1-Bromo-3-Chloropropane 2-Bromo-3-Chloropropan-1-Ol (Predicted)
Hepatotoxicity≥100 mg/kg/dayLikely similar
Reproductive ToxicitySeminiferous atrophyPotential risk
Inhalation Hazard50 ppm (LOAEL)Higher volatility reduces risk

Applications and Future Directions

Current Uses

  • Pharmaceuticals: Intermediate in β-adrenergic antagonist synthesis.

  • Agrochemicals: Building block for halogenated herbicides.

Research Opportunities

  • Green Synthesis: Developing catalytic methods to reduce halogen waste.

  • Toxicokinetics: In vivo studies to clarify metabolic pathways (e.g., glutathione conjugation ).

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